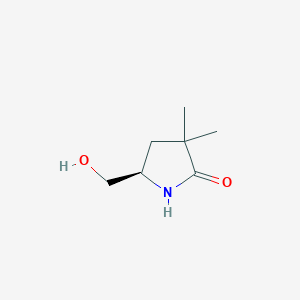

(R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. It may also include information about its state (solid, liquid, gas) at room temperature, its color, and other physical characteristics .

Synthesis Analysis

This involves understanding how the compound is made. It could be synthesized in the lab using specific reagents and conditions, or it could be extracted from natural sources .Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, or electron microscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. This can help us understand its reactivity and stability .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Pyrrolidinopyridines in Catalysis

The research by Stranne & Moberg (2001) focuses on the use of pyrrolidinopyridines in palladium-catalyzed allylations. They prepared ligands with various substituents, including 2-hydroxyalkyl, which is structurally similar to (R)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one. These ligands demonstrated significant enantioselectivity in the reaction, dependent on the conformation of the substituent (Stranne & Moberg, 2001).

Role in Synthesis of Pyrrolidine Derivatives

Wedler, Costisella, & Schick (1990) explored the synthesis of pyrrolidine derivatives, such as 5-hydroxy-1,5-dimethylpyrrolidin-2-one, through the reaction of α-angelica lactone with methylamine. This study highlights the importance of this compound and related compounds in generating new pyrrolidine structures with potential applications in various synthetic routes (Wedler, Costisella, & Schick, 1990).

Chemoenzymatic Synthesis

Kamal et al. (2006) conducted chemoenzymatic synthesis involving a compound structurally akin to this compound. This synthesis is crucial for producing key intermediates in pharmaceuticals, demonstrating the compound's role in facilitating complex biochemical syntheses (Kamal et al., 2006).

Enantiopure Synthesis and Characterization

Villard et al. (2003) explored the enantiopure synthesis of novel taste enhancers using 5-(Hydroxymethyl)-2-furaldehyde, closely related to the target compound. This research illustrates the potential application of such compounds in flavor and fragrance chemistry (Villard et al., 2003).

Glycosidase Inhibitory Activities

Popowycz et al. (2004) synthesized derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, which shares a similar structural framework with the target compound, to evaluate their inhibitory activities toward glycosidases. This signifies the role of such compounds in medicinal chemistry and enzyme inhibition studies (Popowycz et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5R)-5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-5(4-9)8-6(7)10/h5,9H,3-4H2,1-2H3,(H,8,10)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPMHIATPBRNHT-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](NC1=O)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-chloroanilino)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2810343.png)

![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)

![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)

![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)

![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)